molecular formula C18H23ClN4O4S B2404777 N-(5-chloro-2-methoxyphenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921867-37-0

N-(5-chloro-2-methoxyphenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2404777
CAS No.: 921867-37-0
M. Wt: 426.92
InChI Key: OUWPQLXJJQIBAN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H23ClN4O4S and its molecular weight is 426.92. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways in Humans and Rats

Coleman et al. (2000) conducted a study on the comparative metabolism of chloroacetamide herbicides, including compounds structurally similar to the chemical , in human and rat liver microsomes. This research is significant for understanding the metabolic pathways and potential bioactivation of related compounds, which can contribute to safety evaluations in pharmacology and toxicology (Coleman et al., 2000).

Synthesis and Characterization of Derivatives

Yu et al. (2014) investigated the synthesis of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives. This type of research is critical in the development of new compounds with potential applications in various fields, including pharmaceuticals and material science (Yu et al., 2014).

Pharmacological Potential

Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including similar compounds to the one , for toxicity assessment, tumor inhibition, and other pharmacological effects. Such studies are vital for discovering new therapeutic agents and understanding their mechanism of action (Faheem, 2018).

Properties

IUPAC Name

2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O4S/c1-11(2)21-16(25)8-23-13(9-24)7-20-18(23)28-10-17(26)22-14-6-12(19)4-5-15(14)27-3/h4-7,11,24H,8-10H2,1-3H3,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWPQLXJJQIBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.